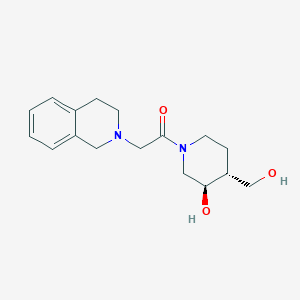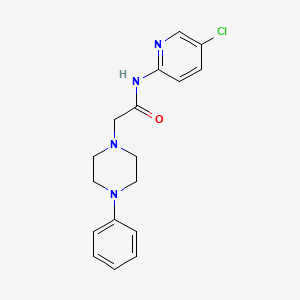![molecular formula C18H20N4O B5361628 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile, also known as MPMN, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MPMN is a nicotinic acetylcholine receptor agonist that has been shown to have promising effects in various studies.
Mechanism of Action
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile acts as an agonist of the nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. The binding of this compound to the receptor leads to the opening of the ion channel, which results in the influx of cations such as sodium and calcium. This influx of cations leads to the depolarization of the cell membrane and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, this compound has been shown to improve cognitive function and memory, increase dopamine release, and reduce amyloid-beta levels. In the peripheral nervous system, this compound has been shown to improve neuromuscular transmission and reduce inflammation. In the cardiovascular system, this compound has been shown to have vasodilatory effects and improve cardiac function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile in lab experiments is its specificity for the nicotinic acetylcholine receptor. This allows researchers to study the effects of nicotinic receptor activation without the confounding effects of other neurotransmitter systems. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in animal models.
Future Directions
There are several future directions for research on 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile. One direction is to investigate the potential therapeutic applications of this compound in various disease models. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in more detail, including its metabolism and elimination pathways. Additionally, the development of more potent and selective nicotinic receptor agonists based on the structure of this compound could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile involves the reaction of 4-methoxyaniline with 3-(piperidin-1-yl) nicotinonitrile in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields this compound as the final product. The synthesis of this compound has been successfully carried out in various laboratories, and the purity of the compound has been confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile has been shown to have potential therapeutic applications in various fields such as neurology, oncology, and cardiology. In neurology, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiology, this compound has been shown to have vasodilatory effects and improve cardiac function in animal models of heart failure.
properties
IUPAC Name |
6-[3-(4-methoxyanilino)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-23-17-7-5-15(6-8-17)21-16-3-2-10-22(13-16)18-9-4-14(11-19)12-20-18/h4-9,12,16,21H,2-3,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYVXOQTGMELRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)
![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)
![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)


![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5361636.png)